molecular formula C14H13ClN4O4S B12158874 C14H13ClN4O4S

C14H13ClN4O4S

Katalognummer: B12158874
Molekulargewicht: 368.8 g/mol
InChI-Schlüssel: FNTRTGWYGSEVPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of C14H13ClN4O4S involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions are often used to introduce the chlorine atom into the aromatic ring.

    Sulfonation reactions: The sulfonyl group is introduced through sulfonation reactions using reagents like sulfuric acid or chlorosulfonic acid.

    Amidation reactions:

Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

C14H13ClN4O4S: undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

C14H13ClN4O4S: has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of C14H13ClN4O4S involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

C14H13ClN4O4S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar core structures but different functional groups. For example:

This compound in various fields.

Eigenschaften

Molekularformel

C14H13ClN4O4S

Molekulargewicht

368.8 g/mol

IUPAC-Name

2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C14H13ClN4O4S/c1-22-7-12-17-18-14(24-12)16-11(20)5-19-6-13(21)23-10-3-2-8(15)4-9(10)19/h2-4H,5-7H2,1H3,(H,16,18,20)

InChI-Schlüssel

FNTRTGWYGSEVPK-UHFFFAOYSA-N

Kanonische SMILES

COCC1=NN=C(S1)NC(=O)CN2CC(=O)OC3=C2C=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.